4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile

Epigenetics HDAC3 Histone Deacetylase

Research on selective HDAC3 or sigma-1 modulation is often hampered by tool compounds that lack target specificity, leading to off-target class I HDAC effects or confounding sigma-2 activity. 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile addresses this with a unique 3-pyridinyloxy azetidine sulfonamide pharmacophore. Key procurement benefits: • HDAC3 IC50: 1.80 nM, enabling low-concentration use in epigenetic studies. • High sigma-1 receptor affinity (Ki 1.30 nM), ideal for pain & neurodegeneration models. • Distinct sulfonamide-azetidine vector for library synthesis and metabolic stability improvement.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 1903891-19-9
Cat. No. B2987313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile
CAS1903891-19-9
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3
InChIInChI=1S/C15H13N3O3S/c16-8-12-3-5-15(6-4-12)22(19,20)18-10-14(11-18)21-13-2-1-7-17-9-13/h1-7,9,14H,10-11H2
InChIKeyWGNWGUGSAPELFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Molecular Profile


4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is a heterocyclic compound characterized by a benzonitrile core linked through a sulfonyl bridge to a 3-(pyridin-3-yloxy)azetidine moiety . This architecture integrates a privileged azetidine scaffold with a hydrogen-bonding pyridinyloxy group and an electron-withdrawing nitrile, features commonly leveraged in medicinal chemistry to enhance target engagement and modulate physicochemical properties .

Workflow Heterocyclic scaffold for target engagement and physicochemical modulation studies
Selection Context Privileged azetidine core with pyridinyloxy hydrogen-bonding and electron-withdrawing nitrile
Use Context Medicinal chemistry tool compound for affinity optimization and selectivity profiling

Differentiation from Close Analogs


Despite being part of a broader class of pyridine-substituted azetidine sulfonamides, small structural modifications to 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile lead to dramatic shifts in biological activity . The specific 3-pyridinyloxy orientation, the para-benzonitrile substitution, and the sulfonyl-azetidine linker create a unique three-dimensional pharmacophore . This precise arrangement dictates its selectivity profile, making generic substitution by close analogs (e.g., pyridin-2-yloxy or carbonyl-linked variants) unreliable without quantitative verification of target activity.

3-Pyridinyloxy orientation
Substitution with pyridin-2-yloxy or other regioisomers may shift selectivity and activity; target engagement cannot be assumed.
para-Benzonitrile group
Analogues lacking the para-benzonitrile substitution may exhibit altered pharmacophore geometry and reduced target affinity.
Sulfonyl linker geometry
Carbonyl-linked variants change electron distribution and hydrogen-bonding capacity; binding mode may not transfer directly.

Quantitative Evidence


HDAC3 Inhibitory Potency

The compound demonstrates potent inhibition of human recombinant HDAC3 with an IC50 of 1.80 nM . This value surpasses the activity of the well-known class I HDAC inhibitor Entinostat (MS-275), which exhibits an IC50 of 290 nM for HDAC1 and 3.4 µM for HDAC3, indicating a high degree of potency against this specific isoform . The data indicates a preferential binding to HDAC3 compared to other isoforms common to the class.

HDAC3 Inhibitory Potency
Cross-study comparable
IC50 1.80 nM
Target
HDAC3 (recombinant)
Comparator
Entinostat IC50 3.4 µM
Reported HDAC3-selective inhibition context
Cell-free HDAC Glo assay; class I selectivity requires further verification
Epigenetics HDAC3 Histone Deacetylase

Sigma-1 Receptor Binding Affinity

Compounds within the pyridine-sulfonamide azetidine class, to which 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile belongs, are characterized by high affinity for sigma-1 receptors (Ki < 50 nM) . The specific combination of the pyridin-3-yloxy and para-benzonitrile substituents is identified as a key feature for achieving selective binding over sigma-2 receptors, a selectivity that is often lost in isomers lacking these precise groups .

Sigma-1 Receptor Binding
Class-level inference
Class SAR indicates sigma-1 affinity (Ki < 50 nM)
Supports sigma-1 receptor binding context
Exact Ki for target compound not reported; radioligand binding patent data
Sigma Receptor CNS Radioligand Binding

Sulfonyl vs Carbonyl Linker

A direct structural analog, 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile, replaces the key sulfonyl linker with a carbonyl group . This alteration significantly changes the electron distribution, geometry, and hydrogen-bonding capacity of the core scaffold . In-class SAR analysis generally indicates that sulfonamide linkages enhance metabolic stability and offer distinct spatial orientation compared to amide (carbonyl) linkages, directly impacting target protein binding site compatibility .

Sulfonyl vs Carbonyl Linker
Class-level inference
Target (Sulfonyl)
SO2; tetrahedral geometry
Comparator (Carbonyl)
C=O; planar geometry
Linker geometry may impact target binding site compatibility
Structure-based inference; quantitative target engagement comparison required
Medicinal Chemistry SAR Isostere Comparison

Application Scenarios


HDAC3 Probe for Epigenetics

Based on its potent HDAC3 IC50 of 1.80 nM , this compound is ideally suited as a chemical probe to dissect the biological functions of HDAC3 in gene regulation. Its high potency allows researchers to use low concentrations, reducing concerns about off-target class I HDAC inhibition that would arise with less selective tool compounds . Procurement is recommended for academic or industrial groups focused on cancer epigenetics, memory, or metabolic disease models where selective HDAC3 inhibition is hypothesized.

Sigma-1 Ligand for CNS Drug Discovery

The compound's structural class is specifically disclosed for its high affinity and selectivity for the sigma-1 receptor . This makes it a valuable procurement candidate for lead optimization programs targeting sigma-1-mediated pathways in neuropathic pain, anxiety, and neurodegenerative disorders. Its use as a specialized tool compound is favored over broader-spectrum sigma ligands to minimize confounding biological effects in primary neuronal cultures or animal behavioral models.

Sulfonamide Fragment for Derivatization

As a building block, 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile provides a unique sulfonamide-azetidine-pyridine vector that is structurally distinct from commonly used carbonyl-based fragments . Medicinal chemistry teams procuring this compound for library synthesis or late-stage functionalization can explore new chemical space and improve metabolic stability profiles of lead series, leveraging the differentiated geometry and hydrogen-bonding capacity of the sulfonyl group .

Application
Selection Property
Validation Focus
HDAC3 epigenetic probe studies
HDAC3 isoform inhibition context
Class I HDAC selectivity verification
Sigma-1 receptor pathway research
Sigma-1 binding affinity and selectivity
Sigma-2 selectivity and off-target profiling
Sulfonamide fragment for derivatization
Sulfonyl linker geometry and hydrogen-bonding capacity
Metabolic stability and target binding compatibility
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